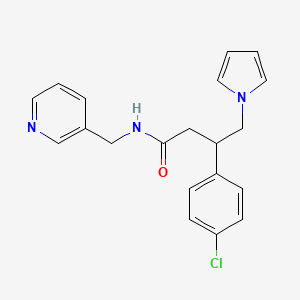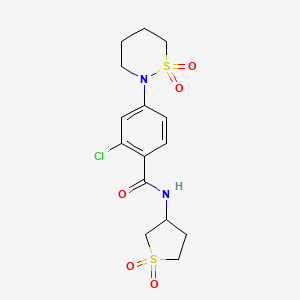![molecular formula C23H21N5OS B12161027 2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide](/img/structure/B12161027.png)
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a benzimidazole core, a sulfanyl group, and a pyridine moiety, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide typically involves multiple steps:
Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with benzaldehyde under acidic conditions to form 1-benzylbenzimidazole.
Introduction of Sulfanyl Group: The benzimidazole derivative is then reacted with a thiol reagent, such as thiourea, in the presence of a base like sodium hydroxide to introduce the sulfanyl group.
Formation of Acetamide Derivative: The final step involves the reaction of the sulfanyl-substituted benzimidazole with 4-pyridinecarboxaldehyde and acetic anhydride to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitrobenzimidazole, halobenzimidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology
In biological research, this compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with DNA and proteins makes it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their pharmacological activities, including anti-inflammatory, antiviral, and antifungal properties. Researchers are particularly interested in its mechanism of action and potential therapeutic applications.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. It is also studied for its potential use in sensors and electronic devices.
Mechanism of Action
The mechanism of action of 2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The benzimidazole core can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. The sulfanyl group can form covalent bonds with thiol groups in proteins, altering their activity. The pyridine moiety can interact with various receptors, modulating their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(4-methoxyphenyl)methyl]acetamide
- 2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(2,6-dichlorophenyl)methylideneamino]acetamide
Uniqueness
Compared to similar compounds, 2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide is unique due to its specific structural features, such as the presence of the pyridine moiety and the Z-configuration of the imine group. These structural differences can lead to distinct biological activities and chemical reactivity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H21N5OS |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-1-pyridin-4-ylethylideneamino]acetamide |
InChI |
InChI=1S/C23H21N5OS/c1-17(19-11-13-24-14-12-19)26-27-22(29)16-30-23-25-20-9-5-6-10-21(20)28(23)15-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H,27,29)/b26-17+ |
InChI Key |
YXNYFCPDMHPKHE-YZSQISJMSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3)/C4=CC=NC=C4 |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z)-1-phenylethylidene]acetohydrazide](/img/structure/B12160951.png)


![2-[4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide](/img/structure/B12160974.png)
![8,8,10-trimethyl-4-propyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromene-2,6-dione](/img/structure/B12160976.png)

![2-[(3-ethoxypropyl)amino]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12160984.png)

![N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B12161001.png)
![1-(6-chloropyridazin-3-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B12161010.png)

![2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide](/img/structure/B12161014.png)
![N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12161017.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12161022.png)
